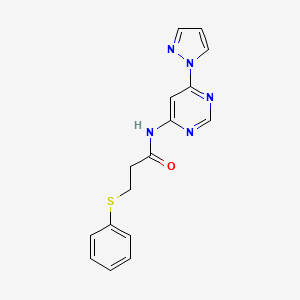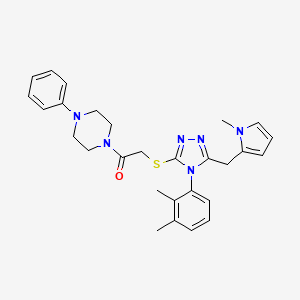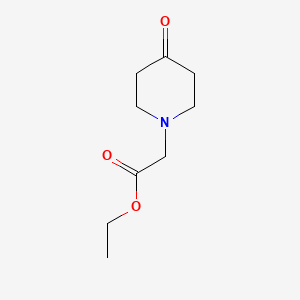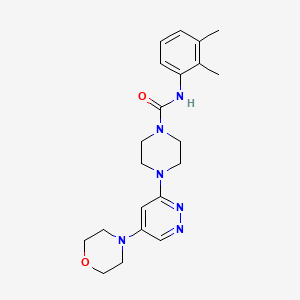
N-(2,3-dimethylphenyl)-4-(5-morpholinopyridazin-3-yl)piperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dimethylphenyl)-4-(5-morpholinopyridazin-3-yl)piperazine-1-carboxamide, also known as DMPP, is a chemical compound that has been extensively studied for its potential application in scientific research. DMPP is a piperazine-based compound that has been found to have a variety of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
科学的研究の応用
Molecular Interaction Studies
N-(2,3-dimethylphenyl)-4-(5-morpholinopyridazin-3-yl)piperazine-1-carboxamide, due to its complex structure, is used in molecular interaction studies. For example, it's used to investigate the binding interactions with the CB1 cannabinoid receptor. These studies involve analyzing the conformational stability and pharmacophore models to understand receptor-ligand interactions (Shim et al., 2002).
Synthesis and Characterization of Derivatives
Researchers have synthesized and characterized derivatives containing the morpholine and piperazine moiety. These derivatives are studied for their structural properties and potential applications in various fields, such as in the synthesis of dihydropyrimidinone derivatives (Bhat et al., 2018).
Development of Antimicrobial and Antifungal Agents
Compounds containing elements of N-(2,3-dimethylphenyl)-4-(5-morpholinopyridazin-3-yl)piperazine-1-carboxamide structure are synthesized and evaluated for their antimicrobial and antifungal activities. These studies focus on developing new therapeutic agents to treat infections and diseases (Abu‐Hashem et al., 2020).
Antiviral Properties
Research into substituted piperazines, which are a part of N-(2,3-dimethylphenyl)-4-(5-morpholinopyridazin-3-yl)piperazine-1-carboxamide's structure, includes exploring their antiviral properties. This involves studying N-urea and N,N’-bis-urea piperazine derivatives for their potential use as therapeutic agents against various viruses (El‐Faham et al., 2008).
DNA Binding Studies
Studies also include understanding the DNA binding properties of derivatives of N-(2,3-dimethylphenyl)-4-(5-morpholinopyridazin-3-yl)piperazine-1-carboxamide. These compounds are analyzed for their ability to interact with DNA, which is critical in the development of new drugs targeting genetic diseases and cancer (Wakelin et al., 2003).
Glucan Synthase Inhibitors
Research has been conducted on pyridazinones as glucan synthase inhibitors, which include structures related to N-(2,3-dimethylphenyl)-4-(5-morpholinopyridazin-3-yl)piperazine-1-carboxamide. These studies aim to develop compounds with efficacy against fungal infections (Ting et al., 2011).
Neuroprotection in Alzheimer's Disease
Dimethyl-carbamic acid 2,3-bis-dimethylcarbamoyloxy-6-(4-ethyl-piperazine-1-carbonyl)-phenyl ester, a compound structurally related to N-(2,3-dimethylphenyl)-4-(5-morpholinopyridazin-3-yl)piperazine-1-carboxamide, has been explored for its neuroprotective properties, particularly as a potential treatment for Alzheimer's disease (Lecanu et al., 2010).
Positron Emission Tomography (PET) Imaging
The compound has been studied for its potential in PET imaging. Derivatives are used as radioligands for in vivo visualization of brain receptors, providing insights into psychiatric disorders and treatments (Pierson et al., 2008).
Synthesis of Piperazines and Morpholines
Research includes the synthesis of piperazines and morpholines, integral parts of the chemical structure of N-(2,3-dimethylphenyl)-4-(5-morpholinopyridazin-3-yl)piperazine-1-carboxamide. These synthetic processes are important for creating biologically active compounds (Luescher et al., 2014).
特性
IUPAC Name |
N-(2,3-dimethylphenyl)-4-(5-morpholin-4-ylpyridazin-3-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O2/c1-16-4-3-5-19(17(16)2)23-21(28)27-8-6-26(7-9-27)20-14-18(15-22-24-20)25-10-12-29-13-11-25/h3-5,14-15H,6-13H2,1-2H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIJMFOUHHOLXDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)N2CCN(CC2)C3=NN=CC(=C3)N4CCOCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![16-[[(1,1-Dimethylethyl)oxy]carbonyl]aminohexadecanoic acid](/img/structure/B2857527.png)
![3-(2-Fluorophenyl)-1-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)propan-1-one](/img/structure/B2857529.png)
![furan-3-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2857532.png)
![2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2857533.png)
![2-[3-(2-Fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2857534.png)
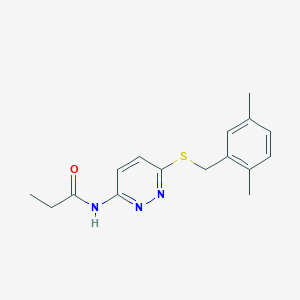
![(1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxybenzyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2857537.png)

![2-Methyl-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]pyrimidine](/img/structure/B2857539.png)

